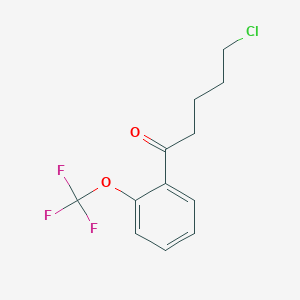

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O2/c13-8-4-3-6-10(17)9-5-1-2-7-11(9)18-12(14,15)16/h1-2,5,7H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOUBJYOYSEGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645163 | |

| Record name | 5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-39-2 | |

| Record name | 5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document details its chemical identity, physicochemical properties, a validated synthetic protocol based on the Friedel-Crafts acylation, and its potential applications in drug discovery and development. The guide is intended to equip researchers and professionals with the critical knowledge required for the synthesis, characterization, and strategic utilization of this compound as a versatile chemical intermediate.

Introduction: The Strategic Importance of Fluorinated Ketones in Drug Discovery

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this functional group is part of a larger scaffold, such as an aromatic ketone, it creates a versatile intermediate for the synthesis of more complex molecular architectures.

This compound emerges as a compound of interest at the intersection of these principles. Its structure, featuring a trifluoromethylated phenyl ring, a ketone linker, and a reactive chloropentyl chain, presents multiple avenues for chemical modification. This makes it a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. The presence of both the trifluoromethyl group and the terminal chloride offers orthogonal reactivity, allowing for selective chemical transformations.

Compound Identification and Physicochemical Properties

A critical first step in working with any chemical entity is the unambiguous confirmation of its identity and a thorough understanding of its physical and chemical properties.

Chemical Identity

While the topic name is this compound, a compound with the CAS Number 898761-39-2, the more commonly referenced and structurally similar compound in chemical databases is 5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one. This guide will focus on the latter due to the availability of data.

-

IUPAC Name: 5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one[2]

-

CAS Number: 487058-77-5[2]

-

Molecular Formula: C₁₂H₁₂ClF₃O[2]

-

Molecular Weight: 264.67 g/mol [2]

-

Canonical SMILES: C1=CC=C(C(=C1)C(=O)CCCCCl)C(F)(F)F[2]

-

InChI Key: KYAKQDYQULZGAZ-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one. These parameters are crucial for predicting the compound's behavior in various solvent systems, its potential for membrane permeability, and its likely metabolic fate.

| Property | Value | Source |

| Molecular Weight | 264.67 g/mol | PubChem[2] |

| XLogP3 | 3.7 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 1 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

| Exact Mass | 264.0528772 Da | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

Synthesis and Mechanism: A Validated Friedel-Crafts Acylation Approach

The synthesis of 5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method is a robust and scalable route to aromatic ketones.[3]

Reaction Principle

The core of this synthesis involves the reaction of 2-(trifluoromethyl)benzene with 5-chlorovaleryl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-(trifluoromethyl)benzene.[4]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation is a well-established, multi-step process:

Caption: Friedel-Crafts Acylation Workflow for Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of the title compound.

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Ice-water bath

-

Heating mantle

Reagents:

-

2-(Trifluoromethyl)benzene (1.0 eq)

-

5-Chlorovaleryl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Catalyst Suspension: To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride. Cool the suspension to 0°C in an ice-water bath with stirring.

-

Acyl Chloride Addition: Dissolve 5-chlorovaleryl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

-

Arene Addition: Add 2-(trifluoromethyl)benzene to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one.

Structural Elucidation and Characterization

Due to the absence of publicly available experimental spectroscopic data, the following characterization data is predicted based on the known structure and spectroscopic principles.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), methylene protons adjacent to the carbonyl (triplet, ~3.0 ppm), methylene protons adjacent to the chlorine (triplet, ~3.6 ppm), and other methylene protons (multiplets, ~1.8-2.2 ppm). |

| ¹³C NMR | Carbonyl carbon (~198 ppm), aromatic carbons (~125-140 ppm), trifluoromethyl carbon (quartet, ~123 ppm), and aliphatic carbons (~20-45 ppm). |

| IR Spectroscopy | Strong C=O stretch (~1690 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹), and C-Cl stretch (~650-750 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 264, with a characteristic M+2 isotope peak for chlorine. Fragmentation patterns would likely show loss of the chlorobutyl chain and cleavage at the carbonyl group. |

Applications in Drug Discovery and Development

While specific applications of 5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one are not extensively documented in the literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of various biologically active molecules.

Scaffold for Novel Compound Libraries

The terminal chloride on the pentanoyl chain is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This allows for the rapid generation of a library of analogs with diverse physicochemical properties. For instance, reaction with various amines, thiols, or alcohols can introduce functionalities that can modulate solubility, cell permeability, and target engagement.

Potential as a Precursor for Biologically Active Molecules

The trifluoromethylphenyl ketone moiety is present in a number of compounds investigated for various therapeutic indications. For example, compounds with a trifluoromethylphenyl group have been explored as antagonists for the transient receptor potential A1 (TRPA1) ion channel, which is implicated in pain and inflammation.[5] The core structure of 5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one could serve as a starting point for the synthesis of novel TRPA1 antagonists or modulators of other biological targets.

Conclusion

This compound, and its close analog 5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one, represent valuable and versatile intermediates for chemical synthesis and drug discovery. The presence of the trifluoromethyl group offers metabolic stability and enhanced binding potential, while the reactive chloropentyl chain provides a convenient point for chemical diversification. The synthetic route via Friedel-Crafts acylation is robust and well-understood, allowing for the efficient production of this key building block. As the demand for novel, fluorinated drug candidates continues to grow, the strategic application of intermediates like this will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

-

PubChem. 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane. National Center for Biotechnology Information. [Link]

-

PubChem. 5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one. National Center for Biotechnology Information. [Link]

-

PubMed. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

PubChem. 5-Chloro-1-phenyl-1-pentanone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Pentanone, 5-chloro-. National Center for Biotechnology Information. [Link]

-

YouTube. Friedel-Crafts Acylation. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Chem LibreTexts. Friedel-Crafts Acylation. [Link]

-

NIST. 2-Pentanone, 5-chloro-. National Institute of Standards and Technology. [Link]

-

Carl ROTH. 5-Chloro-1-(2-Fluorophenyl)-1-Pentanone, 1 g. [Link]

-

NIST. 2-Pentanone, 5-chloro-. National Institute of Standards and Technology. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane | C12H12ClF3O | CID 22048692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. google.com [google.com]

- 5. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

Introduction

This compound is a halogenated aromatic ketone. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a pentanone chain, suggests its potential utility as an intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. The precise physicochemical properties of this molecule are paramount for predicting its behavior in biological systems, optimizing reaction conditions, and ensuring proper formulation. The trifluoromethyl group, for instance, is known to significantly impact metabolic stability and lipophilicity, while the terminal alkyl chloride provides a reactive handle for further molecular elaboration.

This guide provides a comprehensive overview of the known and predicted . It is designed for researchers and drug development professionals, offering not only compiled data but also detailed, field-proven methodologies for the experimental validation of these critical parameters.

Core Molecular and Physical Identifiers

The foundational step in characterizing any chemical compound is to establish its fundamental identifiers. These data provide the unambiguous identity of the molecule and form the basis for all subsequent theoretical and experimental analyses.

| Property | Value | Source |

| IUPAC Name | 5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | PubChem[1] |

| CAS Number | 487058-77-5 | PubChem[1] |

| Molecular Formula | C₁₂H₁₂ClF₃O | PubChem[1] |

| Molecular Weight | 264.67 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCCCCl)C(F)(F)F | PubChem[1] |

| InChI Key | KYAKQDYQULZGAZ-UHFFFAOYSA-N | PubChem[1] |

Computed Physicochemical Properties and Their Significance

While experimental data for this specific molecule is not widely published, computational models provide valuable estimations that guide initial research and experimental design. The following properties have been calculated using established algorithms and are available in public databases.[1]

| Computed Property | Value | Significance in Drug Discovery and Development |

| XLogP3 | 3.7 | This value indicates a high degree of lipophilicity ("fat-loving"). A LogP in this range suggests the compound will likely have good membrane permeability but may also face challenges with aqueous solubility and potential for non-specific binding. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | The TPSA is very low, suggesting excellent potential for passive diffusion across biological membranes, including the blood-brain barrier. This is a key predictor of oral bioavailability. |

| Hydrogen Bond Donor Count | 0 | The absence of hydrogen bond donors (like -OH or -NH groups) reduces the potential for strong interactions with water, contributing to lower aqueous solubility. It also limits certain types of target interactions. |

| Hydrogen Bond Acceptor Count | 1 | The single hydrogen bond acceptor (the carbonyl oxygen) provides a site for polar interactions with biological targets or formulation excipients. |

| Rotatable Bond Count | 5 | This number suggests a moderate degree of conformational flexibility. While flexibility can be advantageous for binding to a target, excessive flexibility can lead to an entropic penalty upon binding, reducing affinity. |

| Exact Mass | 264.0528772 Da | Essential for high-resolution mass spectrometry, allowing for unambiguous identification of the compound in complex mixtures and metabolomics studies. |

Methodologies for Experimental Determination

The computational data provides a strong starting point, but experimental validation is critical for regulatory submission and accurate modeling. The following section details standard, robust protocols for determining the key physicochemical properties.

Workflow for Physicochemical Property Determination

The following diagram outlines the logical workflow for a comprehensive experimental characterization of a novel compound like this compound.

Caption: Experimental workflow for physicochemical characterization.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Causality: DSC is the gold standard for melting point determination. It measures the heat flow required to raise a sample's temperature. A sharp endothermic peak precisely defines the melting point and can also reveal information about purity and polymorphism. This method is highly accurate, requires minimal sample (<5 mg), and is much more reproducible than visual methods.

-

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place both pans into the DSC cell. Initiate a heat-cool-heat cycle. A typical program would be:

-

Equilibrate at 25°C.

-

Ramp temperature at 10°C/min up to a temperature well above the expected melting point (e.g., 250°C).

-

Hold for 2 minutes.

-

Cool at 20°C/min back to 25°C.

-

Ramp temperature again at 10°C/min to 250°C.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak from the second heating scan. The second scan is used to erase the thermal history of the sample. The peak area corresponds to the enthalpy of fusion.

-

Aqueous Solubility via the Shake-Flask Method (OECD Guideline 105)

-

Causality: This method is considered the "gold standard" for determining the saturation solubility of a compound in water.[2] It directly measures the concentration of the dissolved substance in a saturated solution at equilibrium, providing a definitive value that is crucial for predicting dissolution rates and bioavailability.

-

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vial and place it in a shaker bath maintained at a constant temperature (typically 25°C or 37°C). Agitate the mixture for at least 24-48 hours to ensure equilibrium is reached. The time can be determined by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm filter to remove any remaining particulates. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

-

Lipophilicity (LogP) Determination via HPLC

-

Causality: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity.[3] While the shake-flask method is traditional, it can be time-consuming and require significant amounts of material. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative that correlates a compound's retention time on a nonpolar stationary phase with its LogP value.[2][4]

-

Step-by-Step Protocol:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., pH 7.4 PBS) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Create a calibration set of reference compounds with known LogP values that span the expected range of the test compound (e.g., for an expected LogP of 3.7, use standards from LogP 1 to 5).

-

Sample Analysis: Inject a solution of this compound onto the column and record its retention time.

-

Calculation: Plot the logarithm of the retention factor (k') for the standards against their known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time. Determine the LogP of the test compound by interpolating its measured retention factor onto the calibration curve.

-

Structural Features and Their Physicochemical Impact

The properties of this compound are a direct result of its constituent functional groups. Understanding these relationships is key to designing new molecules with improved characteristics.

Sources

- 1. 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane | C12H12ClF3O | CID 22048692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Rapid experimental measurements of physicochemical properties to inform models and testing. | Semantic Scholar [semanticscholar.org]

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane IUPAC name and synonyms

An In-depth Technical Guide to 5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one

Executive Summary: This document provides a comprehensive technical overview of 5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one, a fluorinated aromatic ketone of significant interest to the pharmaceutical and chemical synthesis sectors. The guide elucidates the compound's nomenclature, physicochemical properties, a detailed synthetic pathway with mechanistic rationale, and its strategic importance in modern drug discovery. By examining the roles of its key structural motifs—the trifluoromethoxy group and the chlorinated alkyl chain—this paper highlights the compound's potential as a versatile intermediate for developing novel chemical entities. Safety, handling, and storage protocols based on analogous structures are also detailed to ensure safe laboratory practices.

Chemical Identity and Nomenclature

The precise identification and naming of a compound are foundational for all scientific communication, regulatory compliance, and research endeavors.

IUPAC Name

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one . This name precisely describes a five-carbon ketone structure where the carbonyl group is at position 1, attached to a phenyl ring. The phenyl ring is substituted at the ortho-position (position 2) with a trifluoromethoxy group, and the pentanone chain is terminated with a chlorine atom at position 5.

Common Synonyms

In literature, patents, and chemical supplier catalogs, this compound may be referred to by several synonyms, including:

-

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

-

5-Chloro-1-(2-(trifluoromethoxy)phenyl)pentan-1-one

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties is crucial for experimental design and data analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClF₃O₂ | [1] |

| Molecular Weight | 280.67 g/mol | [2] |

| CAS Number | Not explicitly available in search results. | |

| Appearance | Likely a liquid or low-melting solid at STP. | Inferred from similar structures |

| Purity | Commercially available up to 97.0%. | [1] |

| XLogP3 | ~4 | [3] (Value for meta-isomer) |

| Polar Surface Area | 26.3 Ų | [2] (Value for meta-isomer) |

Synthesis and Mechanistic Considerations

The synthesis of functionalized aromatic ketones is a cornerstone of organic chemistry, with applications ranging from materials science to pharmaceuticals. A robust and scalable synthetic route is paramount for the utility of a compound like 5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one.

Recommended Synthetic Pathway: Friedel-Crafts Acylation

A highly effective and industrially relevant method for synthesizing this target molecule is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.

The overall reaction is: 2-(trifluoromethoxy)anisole reacts with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired product.

Detailed Experimental Protocol

The following protocol is a representative procedure derived from standard organic synthesis methodologies.

-

Apparatus Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet to ensure an inert atmosphere. The entire apparatus must be flame-dried or oven-dried to eliminate moisture, which would otherwise deactivate the Lewis acid catalyst.

-

Reagent Charging: The reaction flask is charged with a suitable inert solvent (e.g., dichloromethane or dichloroethane) and the Lewis acid catalyst, aluminum chloride (AlCl₃, 1.1 equivalents). The mixture is cooled to 0°C in an ice bath.

-

Reactant Addition: 5-Chloropentanoyl chloride (1.0 equivalent) is dissolved in the reaction solvent and added dropwise to the cooled catalyst suspension via the dropping funnel. Following this, 2-(trifluoromethoxy)anisole (1.05 equivalents) is added dropwise, maintaining the temperature at 0°C.

-

Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step must be performed in a well-ventilated fume hood due to the exothermic nature of the quench and the evolution of HCl gas.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with the solvent. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The resulting crude product is purified using column chromatography on silica gel to yield the final product, 5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one.

Mechanistic Rationale and Workflow

The causality behind this protocol lies in the principles of electrophilic aromatic substitution. The Lewis acid, AlCl₃, coordinates with the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex). This powerful electrophile is then attacked by the electron-rich trifluoromethoxybenzene ring, leading to the formation of the new carbon-carbon bond. The trifluoromethoxy group is an ortho-, para-directing deactivator; however, acylation typically proceeds with sufficient yield.

Caption: Friedel-Crafts Acylation Workflow.

Significance in Medicinal Chemistry and Drug Discovery

The molecular architecture of 5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one contains several features that are highly advantageous in the design of modern therapeutics.

The Role of the Trifluoromethoxy (TFM) Group

The trifluoromethoxy (-OCF₃) group is a powerful tool in medicinal chemistry.[4] Its inclusion in a drug candidate can profoundly and beneficially alter its properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the TFM group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[5]

-

Lipophilicity: The TFM group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Target Binding: The strong electronegativity of the fluorine atoms allows the TFM group to participate in unique non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.[4]

The Chlorinated Alkanone as a Synthetic Handle

The terminal chloride on the pentanone chain is a versatile functional group that serves as a synthetic handle for further molecular elaboration. It can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups, such as amines, azides, thiols, or larger molecular fragments. This makes the compound an excellent building block for creating libraries of related molecules for structure-activity relationship (SAR) studies. For instance, related compounds like 5-chloro-2-pentanone are crucial intermediates in the synthesis of established drugs like chloroquine.[6] Similarly, 5-Chloro-1-(2-fluorophenyl)pentan-2-one is a key intermediate for the antiplatelet agent Prasugrel.[7]

Potential as a Scaffold for Novel Therapeutics

The combination of the 2-(trifluoromethoxy)phenyl moiety and the reactive pentanone chain makes this compound a promising scaffold. The phenyl ketone core is present in numerous biologically active molecules. Furthermore, molecules containing a substituted phenyl ring, such as 5-(2-(trifluoromethyl)phenyl)indazole, have been identified as potent antagonists for ion channels like TRPA1, which are implicated in pain and inflammation.[8] This suggests that derivatives of 5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one could be explored for a variety of therapeutic targets. The presence of chlorine in drug molecules is widespread, with over 250 FDA-approved chloro-containing drugs on the market, highlighting the acceptance and utility of this halogen in pharmaceuticals.[9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not available, a robust safety assessment can be made based on structurally analogous chemicals like 5-chloro-2-pentanone and other flammable, irritating ketones.

Hazard Identification

-

Flammability: The compound is expected to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[10][11]

-

Health Hazards: It is likely to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[10] Symptoms of overexposure may include headache, dizziness, and nausea.[11]

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers should be readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant lab clothing, and chemical safety goggles or a face shield.

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[10][12]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[11][12] For long-term stability, refrigeration (2-8°C) is recommended.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[12]

Conclusion

5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one is a strategically designed chemical intermediate with significant potential for researchers, particularly in the field of drug development. Its IUPAC name, 5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one, accurately reflects a structure endowed with features that are highly sought after in medicinal chemistry. The trifluoromethoxy group offers enhanced metabolic stability and lipophilicity, while the terminal chloro group provides a reactive site for extensive synthetic diversification. Accessible via established synthetic methods like Friedel-Crafts acylation, this compound represents a valuable platform for the discovery and optimization of next-generation therapeutics. Adherence to stringent safety protocols is essential when handling this and related chemical entities.

References

-

PubChem. 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane | C12H12ClF3O. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | C12H12ClF3O2. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloro-1-phenyl-1-pentanone | C11H13ClO. National Center for Biotechnology Information. [Link]

-

Gesher. The Crucial Role of 5-Chloro-2-pentanone in Modern Pharmaceutical Synthesis.[Link]

- Google Patents.CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.

-

PubChem. 2-Pentanone, 5-chloro- | C5H9ClO. National Center for Biotechnology Information. [Link]

-

LookChem. CAS No.942-93-8,5-chloro-1-phenylpentan-1-one Suppliers.[Link]

- Google Patents.Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.

-

Gedikli, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Pal, R., et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Pharmaffiliates. 5-Chloro-1-(2-fluorophenyl)pentan-2-one.[Link]

-

Carnevale, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Pflästerer, et al. Pentafluorosulfanyl-containing Triclocarban Analogs with Potent Antimicrobial Activity. National Institutes of Health. [Link]

-

Chen, et al. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. PubMed. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | C12H12ClF3O2 | CID 24726787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 5-氯-1-戊炔 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Commercial Availability and Synthetic Strategy of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

Introduction

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane (CAS No. 898761-39-2) is a halogenated aromatic ketone of increasing interest to the pharmaceutical and agrochemical research sectors. Its structure incorporates three key pharmacophores: a trifluoromethoxy-substituted phenyl ring, a ketone linker, and a terminal alkyl chloride. The trifluoromethoxy (-OCF₃) group is a well-established bioisostere of other functionalities, valued for its ability to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity without significantly increasing steric bulk.[1] The alkyl chloride provides a reactive handle for introducing diverse functional groups via nucleophilic substitution, making this compound a versatile intermediate for building complex molecular libraries.

This guide provides a comprehensive overview of the commercial availability, key chemical properties, and a proposed, logically-grounded synthetic strategy for this compound. It is intended for researchers, chemists, and drug development professionals who require this molecule as a key building block for novel chemical entities. The inclusion of chlorinated compounds in drug discovery is significant, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of intermediates like this one.[2][3]

Chemical Identity and Properties

Correctly identifying the molecule is the foundational step for procurement and experimental design. The key identifiers and computed properties for this compound are summarized below. It is important to distinguish this compound from its isomers, such as those with trifluoromethyl (-CF₃) or alternative substitution patterns on the phenyl ring.

| Property | Value | Source |

| CAS Number | 898761-39-2 | [4] |

| IUPAC Name | 5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one | [4] |

| Molecular Formula | C₁₂H₁₂ClF₃O₂ | [4] |

| Molecular Weight | 280.67 g/mol | [4] |

| Purity (Typical) | ≥97.0% | [4] |

| Canonical SMILES | O=C(CCCCCl)C1=CC=CC=C1OC(F)(F)F | [4] |

| InChI Key | NLOUBJYOYSEGBK-UHFFFAOYSA-N | [4] |

| Physical State | Data not available | [5] |

| Melting/Boiling Point | Data not available | [5] |

Commercial Availability

This compound is available as a research-grade chemical from specialized suppliers. It is typically synthesized in small batches for R&D purposes and is not currently listed as a large-scale commodity chemical. Researchers should inquire directly with vendors for lead times and bulk quantity availability.

| Supplier | Product Code | Purity | Availability Notes |

| Fluorochem | F206916 | 97.0% | Stocked in EU, UK, and China warehouses. Pricing available upon request.[4] |

Note: This list is based on publicly available data and may not be exhaustive. It is recommended to perform a current search across multiple chemical supplier databases before procurement.

Proposed Synthetic Strategy

While specific proprietary synthesis routes are seldom published, a chemically sound and robust pathway can be designed based on established organic chemistry principles. The most direct and logical approach for synthesizing an aromatic ketone of this nature is through a Friedel-Crafts acylation reaction.

Retrosynthetic Analysis

A retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. The key disconnection is at the bond between the aromatic ring and the carbonyl carbon, which points directly to a Friedel-Crafts acylation.

Caption: Retrosynthetic analysis for the target molecule.

This approach is advantageous because both 1-(trifluoromethoxy)benzene and 5-chloropentanoyl chloride (or its corresponding carboxylic acid) are readily available precursors.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a standard laboratory-scale procedure. All operations should be conducted in a certified fume hood using appropriate personal protective equipment (PPE).

Step 1: Reaction Setup

-

Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

-

Place the flask in an ice-water bath for cooling.

-

Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

Causality: The reaction must be run under anhydrous conditions as the Lewis acid catalyst (AlCl₃) and the acyl chloride reactant are highly water-sensitive. The nitrogen atmosphere prevents moisture from entering the system.

Step 2: Formation of Acylium Ion

-

In a separate flask, dissolve 5-chloropentanoyl chloride (1.0 equivalent) in the anhydrous solvent.

-

Transfer this solution to the dropping funnel.

-

Add the 5-chloropentanoyl chloride solution dropwise to the stirred AlCl₃ suspension at 0°C.

Causality: The acyl chloride reacts with the AlCl₃ to form a highly electrophilic acylium ion-Lewis acid complex. A slow, cold addition is crucial to control the initial exotherm and prevent side reactions.

Step 3: Electrophilic Aromatic Substitution

-

After the addition is complete, add 1-(trifluoromethoxy)benzene (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor reaction progress by TLC or LC-MS.

Causality: The electron-rich aromatic ring of 1-(trifluoromethoxy)benzene attacks the electrophilic acylium ion. The trifluoromethoxy group is an ortho-, para-director; however, steric hindrance from the -OCF₃ group will favor acylation at the para-position. The ortho-isomer, our target, will be formed as a minor product. The separation of these isomers is a critical downstream step.

Step 4: Quenching and Workup

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Stir vigorously until all solids dissolve. This will hydrolyze the aluminum salts and quench the catalyst.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Causality: The acidic ice quench is a highly exothermic but necessary step to break up the product-catalyst complex. The subsequent washes remove residual acid, unreacted starting materials, and inorganic salts to purify the crude product.

Step 5: Purification

-

Purify the resulting crude oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired ortho-isomer from the major para-isomer and other impurities.

Synthetic Workflow Diagram

Caption: Experimental workflow for the proposed synthesis.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is a hazardous substance requiring careful handling.[4][5]

| Hazard Class | GHS Pictogram | Statement |

| Acute Toxicity | GHS07 (Harmful) | H302: Harmful if swallowed.[4] |

| Skin Irritation | GHS07 (Irritant) | H315: Causes skin irritation.[4] |

| Eye Irritation | GHS07 (Irritant) | H319: Causes serious eye irritation.[4] |

| Respiratory | GHS07 (Irritant) | H335: May cause respiratory irritation.[4] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[4][7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of waste material at a licensed chemical destruction plant. Do not discharge into sewer systems.[5]

Potential Applications in Research and Development

The true value of this compound lies in its utility as a versatile chemical intermediate. Its bifunctional nature allows for a wide range of subsequent chemical modifications.

-

Scaffold for Medicinal Chemistry: The core structure can serve as the foundation for developing new classes of therapeutic agents. The trifluoromethoxy group is a key feature in many modern drugs, enhancing their pharmacokinetic profiles.[1]

-

Derivatization via the Alkyl Chloride: The terminal chloride is an excellent leaving group for Sₙ2 reactions. This allows for the straightforward introduction of various nitrogen, oxygen, or sulfur-based nucleophiles to create libraries of novel compounds for biological screening. Examples include:

-

Reaction with primary or secondary amines to form amino ketones.

-

Reaction with sodium azide to form an azido ketone, a precursor for click chemistry or reduction to a primary amine.

-

Reaction with thiols to form thioethers.

-

-

Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol, converted to an oxime, or used in reductive amination protocols, further expanding the chemical diversity accessible from this single intermediate.

The combination of these features makes this compound a valuable tool for medicinal chemists aiming to perform lead optimization or explore new chemical space in drug discovery programs.[2][3]

References

-

5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane , PubChem, National Center for Biotechnology Information, [Link]

-

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane , PubChem, National Center for Biotechnology Information, [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review , PubMed, [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review , PubMed Central, [Link]

- Method for the preparation of 5-chloro-pentan-2-one, Google P

- The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities , MDPI, [Link]

-

5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds , ResearchGate, [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. echemi.com [echemi.com]

- 6. sds.chemtel.net [sds.chemtel.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for the specified chemical and structurally related compounds. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with established laboratory safety protocols and professional judgment. No specific toxicological studies for 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane have been identified in the public domain.

Introduction and Chemical Identity

This compound is a halogenated aryl ketone of interest in synthetic and medicinal chemistry. Its structure combines a chlorinated alkyl chain with a trifluoromethoxy-substituted phenyl ring, suggesting its potential as a versatile building block for more complex molecules. The trifluoromethoxy group is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding characteristics, making it a valuable moiety in drug design.

This guide provides a detailed overview of the known properties, safe handling procedures, and plausible synthetic routes for this compound, compiled from chemical databases and literature on analogous structures.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These computed properties provide a baseline for understanding the compound's behavior.

| Property | Value | Source |

| CAS Number | 898761-39-2 | Fluorochem[1] |

| Molecular Formula | C₁₂H₁₂ClF₃O₂ | PubChem[2] |

| Molecular Weight | 280.67 g/mol | PubChem[2] |

| IUPAC Name | 5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one | PubChem[2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCCCCl)OC(F)(F)F | PubChem[2] |

| InChI Key | NLOUBJYOYSEGBK-UHFFFAOYSA-N | Fluorochem[1] |

| XLogP3 | 4 | Echemi[3] |

Synthesis Pathway: Plausible Route via Friedel-Crafts Acylation

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature, a plausible and widely used method for its preparation is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

The proposed synthesis would involve the reaction of 1-bromo-2-(trifluoromethoxy)benzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Conceptual Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A dried, inert-atmosphere reaction vessel is charged with a suitable anhydrous solvent (e.g., dichloromethane, dichloroethane) and the Lewis acid catalyst (e.g., AlCl₃). The mixture is cooled to 0-5 °C.

-

Reagent Addition: A solution of 5-chlorovaleryl chloride in the anhydrous solvent is added dropwise to the stirred suspension of the Lewis acid. Following this, a solution of 1-bromo-2-(trifluoromethoxy)benzene in the same solvent is added dropwise, maintaining a low temperature.

-

Reaction Progression: The reaction mixture is stirred at a controlled temperature (typically ranging from 0 °C to room temperature) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Work-up and Purification: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Hazard Identification and Toxicological Profile

Note: No specific toxicological data (e.g., LD50, LC50) for this compound has been identified. The following hazard assessment is based on the known risks associated with its constituent functional groups: chlorinated alkanes, aryl ketones, and trifluoromethoxybenzenes.

-

Chlorinated Alkyl Chain: Chlorinated organic compounds can be harmful and may pose risks to the liver and kidneys.[1] They can also be irritating to the skin and eyes.[1]

-

Aryl Ketone Moiety: Aryl ketones are a broad class of compounds with varying toxicities. Some can be irritants, and inhalation of their vapors may cause respiratory tract irritation.

-

Trifluoromethoxy Group: The trifluoromethoxy group is generally considered to be metabolically stable.[4] However, the overall toxicity of the molecule will depend on the entire structure.

Based on a safety data sheet for the structurally similar compound, this compound, the following hazards may be anticipated, although they have not been confirmed for the title compound:

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Inhalation: May cause respiratory irritation.

-

Ingestion: May be harmful if swallowed.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety measures are essential when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill and Leak Procedures:

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Contact emergency services and the appropriate environmental health and safety department.

-

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

-

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

-

The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not allow this chemical to enter the environment.

Conclusion

This compound is a compound with potential applications in research and development. While specific experimental data on its synthesis and toxicity are limited in the public domain, a thorough understanding of the chemistry and hazards of its constituent functional groups allows for the establishment of safe handling protocols. Researchers must exercise caution, adhere to best laboratory practices, and conduct thorough risk assessments before working with this compound.

References

-

PubChem. 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane. Available at: [Link]

-

PubChem. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane. Available at: [Link]

-

Ecolink. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Available at: [Link]

-

USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. Available at: [Link]

-

Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

-

ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. Available at: [Link]

- Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Cell Reports Physical Science.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules.

-

Freie Universität Berlin Refubium. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available at: [Link]

-

Michigan State University Department of Chemistry. Aldehydes and Ketones. Available at: [Link]

-

MG Chemicals. Safety Data Sheet - Conformal Coating Thinner (Aerosol). Available at: [Link]

-

University of Rochester Environmental Health & Safety. 5 - Chemical Hazards - EHSO Manual 2025-2026. Available at: [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

ChemTube3D. friedel-crafts acylation of benzene. Available at: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]

- Thieme. 5. Toxicity. In: Organo-Fluorine Compounds.

- Google Patents. The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.

-

SpectraBase. Pentane, 2-chloro- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. Perfluoropentane - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. 2-CHLORO-1-METHOXY-2-PHENYL-1,1,2-TRIFLUOROETHANE - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

NIST WebBook. 2-Pentanone, 5-chloro-. Available at: [Link]

Sources

- 1. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CAS#:18268-16-1 | 2-(ethylamino)-1-phenylpentan-1-one,hydrochloride | Chemsrc [chemsrc.com]

- 4. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethoxyphenyl Ketone Motif: A Keystone for Innovations in Drug Discovery and Beyond

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group, when appended to a phenyl ketone scaffold, imparts a unique constellation of physicochemical properties that researchers can leverage to overcome long-standing challenges in drug design and materials development. This technical guide provides an in-depth exploration of the synthesis, properties, and burgeoning research applications of trifluoromethoxyphenyl ketones. We will delve into the mechanistic rationale behind their utility as potent enzyme inhibitors and receptor modulators, supported by detailed experimental protocols and quantitative data. Furthermore, this guide will illuminate the path for future research, positioning the trifluoromethoxyphenyl ketone as a privileged scaffold for next-generation therapeutics and functional materials.

The Trifluoromethoxy Group: A Game-Changer in Molecular Design

The trifluoromethoxy group is a powerful bioisostere of the methoxy group, yet it offers distinct advantages that profoundly influence a molecule's biological and physical characteristics.[1] Understanding these properties is fundamental to appreciating the potential of trifluoromethoxyphenyl ketones.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2][3] This increased stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile for drug candidates.[2]

-

Modulation of Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[1][4] This property can significantly enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[3][4]

-

Potent Electron-Withdrawing Effects: The high electronegativity of the fluorine atoms gives the trifluoromethoxy group a strong electron-withdrawing inductive effect.[1][3] This electronic influence can modulate the pKa of nearby functional groups and enhance the binding affinity of a molecule to its biological target through favorable electrostatic interactions.[4]

These unique attributes, summarized in the table below, make the trifluoromethoxy group an invaluable tool for fine-tuning the properties of bioactive molecules.[4][5]

| Property | Methoxy Group (-OCH3) | Trifluoromethoxy Group (-OCF3) | Impact on Molecular Design |

| Hansch Lipophilicity Parameter (π) | -0.02 | +1.04 | Increased membrane permeability and bioavailability.[1][4] |

| Metabolic Stability | Susceptible to O-demethylation | Highly resistant to metabolism | Longer in vivo half-life, reduced clearance.[2][3] |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Modulation of pKa, enhanced target binding.[1][4] |

Synthetic Strategies for Trifluoromethoxyphenyl Ketones

The synthesis of trifluoromethoxyphenyl ketones can be approached through several routes, often involving the introduction of the trifluoromethoxy group at an early stage followed by the formation of the ketone.

Friedel-Crafts Acylation of Trifluoromethoxybenzene

A common and direct method for the synthesis of trifluoromethoxyphenyl ketones is the Friedel-Crafts acylation of trifluoromethoxybenzene with an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Generalized workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)acetophenone

-

To a stirred solution of trifluoromethoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.

-

Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(trifluoromethoxy)acetophenone.

Oxidation of Secondary Alcohols

Another versatile method involves the oxidation of a secondary alcohol precursor. This approach is particularly useful when the corresponding alcohol is readily available or can be synthesized with high stereocontrol.

Caption: Oxidation of a secondary alcohol to a ketone.

Research Applications in Drug Discovery

The unique properties of the trifluoromethoxyphenyl ketone moiety make it a highly attractive scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

Enzyme Inhibition

The ketone group in trifluoromethyl ketones is highly electrophilic due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group.[6][7] This enhanced electrophilicity makes them potent inhibitors of various hydrolytic enzymes, such as proteases and esterases.[8][9][10] The inhibitory mechanism often involves the nucleophilic attack of a key active site residue (e.g., serine or cysteine) on the carbonyl carbon, forming a stable hemiacetal or hemiketal adduct that mimics the tetrahedral transition state of substrate hydrolysis.[7][9]

3.1.1. Serine and Cysteine Protease Inhibitors

Trifluoromethyl ketones have been successfully developed as inhibitors of serine and cysteine proteases.[6][11] For example, a series of trifluoromethyl ketones were designed and synthesized as inhibitors of the SARS-CoV 3CL protease, a cysteine protease essential for viral replication.[6] One of the most potent inhibitors exhibited time-dependent inhibition with a Ki value of 0.3 µM after a 4-hour incubation.[6]

Caption: Covalent inhibition of a cysteine protease.

3.1.2. Esterase Inhibitors

Trifluoromethyl ketones are also potent inhibitors of esterases.[8][9] For instance, 1,1,1-trifluoro-4-phenylbutan-2-one and its p-hydroxy derivative were found to be slow, tight-binding inhibitors of pig liver esterase with Ki values in the nanomolar range.[8] The inhibitory potency of these compounds is often related to the degree of hydration of the ketone, as the gem-diol form can effectively mimic the tetrahedral intermediate of ester hydrolysis.[9]

3.1.3. Kinase Inhibitors

More recently, the aromatic trifluoromethyl ketone moiety has been characterized as a novel warhead for the design of covalently reversible kinase inhibitors that target non-catalytic cysteine residues.[12] This approach has been successfully applied to the development of potent and selective inhibitors of FGFR4 kinase, with the binding mode confirmed by X-ray crystallography.[12]

Receptor Modulation

The trifluoromethoxyphenyl group is also a key feature in the design of selective androgen receptor modulators (SARMs). For example, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) is a potent SARM with potential applications in male contraception.[13] While not a ketone itself, the trifluoromethylphenyl moiety is critical for its high binding affinity to the androgen receptor.[13] This highlights the broader utility of this substituted phenyl ring in designing molecules that interact with nuclear hormone receptors.

Caption: Generalized GPCR signaling pathway.

Applications in Agrochemicals and Materials Science

The utility of trifluoromethoxyphenyl ketones extends beyond pharmaceuticals. In the field of agrochemicals, trifluoromethyl ketones have been investigated as inhibitors of insect pheromone-degrading esterases, offering a potential strategy for pest control by disrupting pheromone communication.[9][14]

In materials science, the unique electronic and physical properties imparted by the trifluoromethoxy group can be exploited in the design of novel liquid crystals and polymers. The high lipophilicity and thermal stability of this moiety are particularly advantageous in these applications.

Future Perspectives and Conclusion

Trifluoromethoxyphenyl ketones represent a versatile and powerful class of molecules with significant potential for further research and development. The continued exploration of new synthetic methodologies will undoubtedly expand the accessible chemical space and facilitate the generation of novel analogues with improved properties. In medicinal chemistry, a deeper understanding of the interactions between trifluoromethoxyphenyl ketones and their biological targets will guide the design of next-generation inhibitors and modulators with enhanced potency and selectivity. The application of this scaffold in covalent drug discovery, particularly for targeting kinases and other enzyme classes, is a particularly exciting avenue for future investigation.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). (URL: [Link])

-

Trifluoromethoxy group - Grokipedia. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed. (URL: [Link])

-

Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PubMed Central. (URL: [Link])

-

Process for preparation of di- or trifluoromethoxyphenyl ketones or di- or trifluoromethylthiophenyl ketones - Justia Patents. (URL: [Link])

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. (URL: [Link])

-

Fluoro ketone inhibitors of hydrolytic enzymes - PubMed - NIH. (URL: [Link])

-

Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain - ResearchGate. (URL: [Link])

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. (URL: [Link])

-

Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC - NIH. (URL: [Link])

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed. (URL: [Link])

-

Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - Research Collection. (URL: [Link])

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. (URL: [Link])

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)

- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google P

- US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)

- EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google P

-

Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed. (URL: [Link])

-

Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC - NIH. (URL: [Link])

-

A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - ResearchGate. (URL: [Link])

-

Trifluoromethyl ketones as inhibitors of the processionary moth sex pheromone - PubMed. (URL: [Link])

-

Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - NIH. (URL: [Link])

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trifluoromethyl ketones as inhibitors of the processionary moth sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane: Discovery, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane. Initially developed as a key intermediate in the synthesis of novel pyrazolopyrimidine derivatives for the treatment of inflammatory diseases, this compound's history is intrinsically linked to the search for potent IKK2 inhibitors. This guide will delve into the scientific rationale behind its molecular design, detail its initial synthesis as outlined in the foundational patent literature, and place its discovery within the broader context of medicinal chemistry and the development of targeted therapeutics.

Introduction: The Rationale for Fluorinated Ketones in Drug Discovery

The deliberate incorporation of fluorine atoms into bioactive molecules is a well-established strategy in modern medicinal chemistry to enhance pharmacological properties. The trifluoromethyl group (-CF3), in particular, offers a unique combination of steric and electronic characteristics that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.

When appended to a phenyl ring adjacent to a ketone, as in this compound, the trifluoromethyl group acts as a strong electron-withdrawing moiety. This electronic pull increases the electrophilicity of the carbonyl carbon, making it a more potent target for nucleophilic attack. This enhanced reactivity is a key feature of trifluoromethyl ketones (TFMKs) and is often exploited in the design of enzyme inhibitors, where the ketone can form a stable hemiacetal or hemiketal with a nucleophilic residue (e.g., serine, cysteine, or threonine) in the enzyme's active site.

Furthermore, the trifluoromethyl group can improve the metabolic stability of the molecule by blocking potential sites of oxidative metabolism on the aromatic ring. Its lipophilicity can also enhance membrane permeability and oral bioavailability, crucial attributes for orally administered drugs. The specific placement of the trifluoromethyl group at the ortho position of the phenyl ring in the title compound likely plays a significant role in dictating the conformation of the molecule and its interaction with its intended biological target.

Discovery and Historical Context